molecular formula C12H16ClNO2 B14959825 2-chloro-N-(3-ethoxypropyl)benzamide

2-chloro-N-(3-ethoxypropyl)benzamide

Cat. No.: B14959825
M. Wt: 241.71 g/mol
InChI Key: JTLHZRQLCRDZDC-UHFFFAOYSA-N
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Description

2-chloro-N-(3-ethoxypropyl)benzamide is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-chloro-N-(3-ethoxypropyl)benzamide can be achieved through several methods. One common synthetic route involves the condensation of 2-chlorobenzoyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-chloro-N-(3-ethoxypropyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the benzamide can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The ethoxypropyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-(3-ethoxypropyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the benzamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The ethoxypropyl side chain may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

2-chloro-N-(3-ethoxypropyl)benzamide can be compared with other benzamide derivatives, such as:

    2-chloro-N-(2-methoxyethyl)benzamide: Similar in structure but with a different alkyl side chain, which may affect its chemical reactivity and biological activity.

    2-chloro-N-(3-methoxypropyl)benzamide: Another closely related compound with a methoxy group instead of an ethoxy group, potentially leading to different pharmacokinetic properties.

    2-chloro-N-(3-ethoxypropyl)-4-fluorobenzamide: This compound has an additional fluorine atom on the benzene ring, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-N-(3-ethoxypropyl)benzamide

InChI

InChI=1S/C12H16ClNO2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)

InChI Key

JTLHZRQLCRDZDC-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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